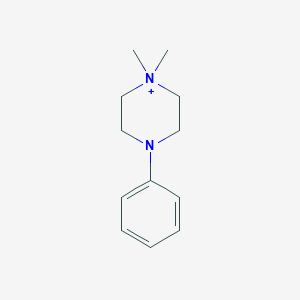

Dimethylphenylpiperazinium

Beschreibung

Historical Context of Dimethylphenylpiperazinium Discovery and Early Pharmacological Characterization

The initial pharmacological profile of this compound iodide was comprehensively described in the early 1950s. One of the first significant reports came from Graham Chen and his colleagues at Parke, Davis & Co. in November 1951. wikipedia.org Their research, published in The Journal of Pharmacology and Experimental Therapeutics, identified DMPP as a potent ganglion-stimulating agent. wikipedia.org The early characterization of DMPP established its hypertensive properties, which were attributed to its ability to stimulate autonomic ganglia. wikipedia.org These initial studies differentiated its action from other nicotinic agents, noting its powerful ganglionic stimulation with comparatively little effect at the neuromuscular junction. nih.govharvard.edu This selectivity was a key finding that paved the way for its use as a specific experimental tool. harvard.eduuchicago.edu Further research in the late 1950s explored its mechanism, suggesting it blocks nerve impulse transmission at the superior cervical ganglion in a manner similar to tetramethylammonium (B1211777) and high concentrations of acetylcholine (B1216132). oup.com

Significance of this compound as a Prototypical Nicotinic Acetylcholine Receptor Agonist

DMPP is widely regarded as a prototypical ganglionic stimulant, primarily through its action as an agonist at nicotinic acetylcholine receptors (nAChRs). wikipedia.orgnih.gov Its significance lies in its selectivity for the ganglionic subtype of these receptors. wikipedia.org Nicotinic receptors are a diverse family of ligand-gated ion channels, and DMPP has been instrumental in characterizing the function of different subunits, particularly α3, α4, and α5, which are commonly found in autonomic ganglia. physiology.orgnih.gov

The compound's interaction with nAChRs has been shown to trigger various downstream cellular events. For instance, research has demonstrated that DMPP-induced activation of nAChRs can lead to the activation of phosphatidylinositol 3-kinase (PI3K) and phospholipase C (PLC). physiology.orgnih.gov This signaling pathway is implicated in the anti-inflammatory effects observed with DMPP administration. physiology.orgnih.gov Unlike broad-spectrum nicotinic agonists such as nicotine (B1678760), DMPP's more selective profile allows researchers to dissect the specific roles of ganglionic nAChRs in physiological processes. wikipedia.orgphysiology.org Although it is a well-established nicotinic agonist, DMPP's chemical structure is unique and does not fit typical pharmacophore models for nicotinic binding, making it a subject of interest for structure-affinity relationship studies. researchgate.net

Table 1: this compound (DMPP) Receptor Interaction and Cellular Response This table summarizes the known receptor interactions and subsequent cellular effects of DMPP based on research findings.

| Receptor/Target | Subunit/Type | Observed Effect | Research Context |

|---|---|---|---|

| Nicotinic Acetylcholine Receptor (nAChR) | Ganglionic Subtype | Agonist; stimulates autonomic ganglia. wikipedia.orgnih.gov | Autonomic Physiology |

| nAChR | α3, α4, α5 subunits | Association with PI3K, leading to anti-inflammatory signaling. physiology.orgnih.gov | Inflammation Research |

| nAChR | α7 subunit | Activation on sympathetic nerves, leading to vasodilation. ahajournals.org | Cerebral Blood Flow Regulation |

| nAChR | Presynaptic on motor terminals | Facilitates acetylcholine release at high stimulation frequencies. nih.gov | Neuromuscular Junction Studies |

Overview of its Application as a Research Tool in Neuropharmacology and Autonomic Physiology

The selective ganglionic stimulating properties of DMPP have rendered it an essential research tool for exploring the autonomic nervous system and various neuropharmacological pathways. nih.govharvard.eduuchicago.edu It is frequently used to experimentally induce sympathetic and parasympathetic stimulation to study their effects on different organ systems, such as the airways and cardiovascular system. nih.gov

In neuropharmacology, DMPP has been employed to investigate the role of nicotinic receptors in diverse processes. Studies have used DMPP to explore the mechanisms of dopamine (B1211576) release in the striatum, providing insights into the modulation of dopaminergic systems by nicotinic agonists. umanitoba.ca It has also been utilized in pain research to assess the antinociceptive effects mediated by nicotinic receptor activation. wikipedia.org Furthermore, its anti-inflammatory properties, mediated through nAChR activation on immune cells like monocytes and macrophages, have made it a valuable agent in studying the "cholinergic anti-inflammatory pathway". physiology.orgnih.gov Research has shown DMPP can reduce the production of inflammatory cytokines such as Tumor Necrosis Factor (TNF). physiology.org

Table 2: Selected Research Applications of this compound (DMPP) This table highlights specific areas of research where DMPP has been used as an experimental tool.

| Research Area | Model/System | Key Finding |

|---|---|---|

| Autonomic Physiology | Porcine airway smooth muscle | Used to study autonomic response characteristics and demonstrated the absence of substantial sympathetic innervation to the trachea. nih.gov |

| Inflammation | Human monocytes and macrophages | Showed that DMPP inhibits lipopolysaccharide (LPS)-induced TNF release via a PI3K-dependent mechanism. physiology.orgnih.gov |

| Neurotransmitter Release | Rat striatal slices | Chronic DMPP treatment was found to attenuate its own ability to induce dopamine release, suggesting receptor desensitization or uncoupling. umanitoba.ca |

| Neuromuscular Function | Rat hemidiaphragm | DMPP increased the evoked release of acetylcholine from motor nerve terminals, supporting the existence of facilitatory presynaptic nicotinic receptors. nih.gov |

| Glucose Metabolism | Diet-induced obese mice | Chronic DMPP treatment improved glucose tolerance, suggesting a role for α3β4 nAChRs in regulating peripheral insulin (B600854) sensitivity. nih.gov |

| Cerebral Vasodilation | Porcine basilar arteries | Demonstrated that nicotinic agonists like DMPP can induce nitrergic neurogenic vasodilation. ahajournals.org |

Compound Index

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

114-28-3 |

|---|---|

Molekularformel |

C12H19N2+ |

Molekulargewicht |

191.29 g/mol |

IUPAC-Name |

1,1-dimethyl-4-phenylpiperazin-1-ium |

InChI |

InChI=1S/C12H19N2/c1-14(2)10-8-13(9-11-14)12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3/q+1 |

InChI-Schlüssel |

MKGIQRNAGSSHRV-UHFFFAOYSA-N |

SMILES |

C[N+]1(CCN(CC1)C2=CC=CC=C2)C |

Kanonische SMILES |

C[N+]1(CCN(CC1)C2=CC=CC=C2)C |

Andere CAS-Nummern |

114-28-3 |

Synonyme |

1,1 Dimethyl 4 phenylpiperazine Iodide 1,1-Dimethyl-4-phenylpiperazine Iodide Dimethylphenylpiperazinium Dimethylphenylpiperazinium Iodide DMPP Iodide, 1,1-Dimethyl-4-phenylpiperazine Iodide, Dimethylphenylpiperazinium |

Herkunft des Produkts |

United States |

Pharmacological Characterization of Dimethylphenylpiperazinium at Nicotinic Acetylcholine Receptors

Receptor Subtype Selectivity and Agonist Profile

DMPP exhibits a notable selectivity for certain subtypes of nicotinic acetylcholine (B1216132) receptors, which underpins its characteristic physiological effects. This selectivity is most pronounced in the peripheral nervous system, particularly at autonomic ganglia.

Specificity for Autonomic Ganglionic Nicotinic Receptors

DMPP is widely recognized for its potent and selective agonist activity at nicotinic receptors in autonomic ganglia. nih.goviiab.me These receptors are predominantly of the α3β4 subtype, and DMPP's action at these sites leads to the stimulation of postganglionic neurons. nih.gov This ganglionic stimulation is the primary mechanism behind many of DMPP's systemic effects. The activation of sympathetic ganglia, for instance, can lead to cardiovascular responses. The primary α subunit of ganglionic nAChRs is α3, which can co-assemble with β2, β4, and/or α5 subunits. nih.gov

Differential Effects on Neuromuscular Junction Nicotinic Receptors

In contrast to its potent stimulation of ganglionic nAChRs, DMPP has a markedly different effect at the neuromuscular junction. The nicotinic receptors at the neuromuscular junction are of a different subtype, primarily composed of α1, β1, δ, and ε subunits in adult mammals. While some studies have noted a neuromuscular blocking action of DMPP, this is generally considered to be a postjunctional effect. Research on the guinea-pig phrenic nerve-diaphragm preparation has shown that DMPP does not modify the release of acetylcholine from motor nerve endings, suggesting its blocking action is not presynaptic in origin. At higher concentrations or with prolonged exposure, DMPP can lead to a depression of evoked acetylcholine release, which is attributed to receptor desensitization. uchile.cl

Interactions with Central Nervous System Nicotinic Receptor Subtypes

DMPP also interacts with various nAChR subtypes within the central nervous system (CNS). Neuronal nAChRs in the brain are composed of a diverse array of subunit combinations, including α2-α10 and β2-β4. nih.gov DMPP has been utilized as a pharmacological tool to probe the function of these receptors. For example, studies have shown that presynaptic nicotinic receptors can modulate the release of neurotransmitters. While the α7 nAChR subtype is a significant player in the CNS, DMPP's activity is not restricted to this subtype. Research indicates that PI3K is associated with α3, α4, and α5 nAChR subunits in monocytes, and DMPP's anti-inflammatory effects are linked to these interactions. nih.govphysiology.org

Functional Evaluation on Recombinant Human Neuronal Nicotinic Acetylcholine Receptors

The use of recombinant human nAChRs expressed in systems like Xenopus oocytes has allowed for a detailed characterization of DMPP's efficacy and potency across a range of specific subunit combinations.

Efficacy and Potency Comparisons Across Diverse Subunit Combinations (e.g., α2β2, α2β4, α3β2, α3β4, α4β2, α4β4, α7)

Studies on recombinant human nAChRs have revealed a distinct pharmacological profile for DMPP. Notably, at the hα3β2 subtype, DMPP is a significantly more efficacious agonist than acetylcholine (ACh) itself. nih.gov In contrast, ACh is generally one of the most efficacious agonists at other tested subtypes. Cytisine (B100878), another nAChR agonist, shows low efficacy at subtypes containing the β2 subunit but is more active at hα2β4, hα3β4, hα4β4, and hα7 receptors. nih.gov

The potency of DMPP also varies depending on the receptor subtype. At hα3β2 and hα3β4 receptors, the rank order of potency is generally DMPP being more potent than or equipotent to cytisine and nicotine (B1678760), with ACh being the least potent. nih.gov

| Receptor Subtype | DMPP EC50 (μM) | DMPP Relative Efficacy (Imax % of ACh) |

|---|---|---|

| α2β2 | 1.8 | 105 |

| α2β4 | 1.1 | 98 |

| α3β2 | 0.8 | 148 |

| α3β4 | 1.5 | 102 |

| α4β2 | 1.2 | 100 |

| α4β4 | 0.9 | 95 |

| α7 | 11 | 85 |

This table presents data on the potency (EC50) and relative efficacy of Dimethylphenylpiperazinium (DMPP) at various recombinant human nicotinic acetylcholine receptor (nAChR) subtypes, with efficacy expressed as a percentage of the maximum response to acetylcholine (ACh). Data is based on findings from Chavez-Noriega et al.

Analysis of Subunit Contributions to this compound Pharmacology

The differential sensitivities of various recombinant nAChR subtypes to DMPP underscore the critical role that both α and β subunits play in determining the pharmacological properties of these ligand-gated ion channels. nih.gov The higher efficacy of DMPP at the hα3β2 subtype compared to other combinations highlights a specific interaction between DMPP and this particular subunit arrangement. The presence of the β2 or β4 subunit significantly influences the agonist profile. For instance, the potency of DMPP at hα3-containing receptors is modulated by the accompanying β subunit. The unique selectivity profiles exhibited by human nAChRs in response to DMPP and other agonists provide a valuable basis for the development of more selective nicotinic compounds for therapeutic applications. nih.gov

Investigation of Receptor-Mediated Neurotransmitter Release Modulation

This compound (DMPP), a nicotinic acetylcholine receptor (nAChR) agonist, exerts significant influence on the release of various neurotransmitters in the central nervous system. Its interactions with nAChRs on presynaptic terminals trigger a cascade of events that modulate the release of key neurochemicals involved in a wide range of physiological and cognitive processes.

Dopamine (B1211576) Release Dynamics in Cerebral Regions

DMPP has been shown to stimulate the release of endogenous dopamine from striatal slices. Studies have demonstrated that the concentration-effect curve for DMPP-induced dopamine release can be influenced by the duration of exposure to the nicotinic agonist. While short-term treatment for 7 days did not alter the release curve compared to saline-treated controls, prolonged treatment for 14 days resulted in a significant attenuation of DMPP-induced dopamine release. This suggests a functional uncoupling of the nicotinic receptors that facilitate dopamine release in the striatum following chronic exposure to DMPP.

Table 1: Effect of Chronic DMPP Treatment on Dopamine Release

| Treatment Duration | Effect on DMPP-Induced Dopamine Release |

|---|---|

| 7 Days | No significant change in the concentration-effect curve |

| 14 Days | Significant attenuation of dopamine release |

Norepinephrine (B1679862) Release Modulation

The effect of DMPP on norepinephrine (noradrenaline) release is complex, exhibiting a dual mechanism of action in regions such as the hippocampus. Continuous administration of DMPP leads to a dose-dependent increase in norepinephrine release, characterized by an initial sharp increase (peak response) followed by a sustained, lower-level release (tail response).

The peak response, or phase I, is a transient, nicotinic receptor-mediated exocytotic release that is dependent on calcium influx and can be blocked by nicotinic receptor antagonists like mecamylamine (B1216088), as well as tetrodotoxin. This phase is also subject to presynaptic feedback modulation via α2-adrenoceptors. In contrast, the tail response, or phase II, is a maintained, carrier-mediated process that is not affected by nicotinic antagonists or the absence of calcium.

Furthermore, DMPP has been observed to potentiate N-methyl-D-aspartate (NMDA)-stimulated norepinephrine release in rat cortical slices.

Table 2: Characteristics of DMPP-Induced Norepinephrine Release Phases

| Characteristic | Phase I (Peak Response) | Phase II (Tail Response) |

|---|---|---|

| Mechanism | Nicotinic receptor-mediated exocytosis | Carrier-mediated process |

| Calcium Dependence | Yes | No |

| Effect of Nicotinic Antagonists | Blocked | No effect |

| Presynaptic Feedback | Subject to α2-adrenoceptor modulation | Not affected |

Serotonin (B10506) Release Mechanisms and Pathways

DMPP is a potent agent in evoking the release of 5-hydroxytryptamine (5-HT), or serotonin, in the dorsal raphe nucleus. The magnitude of the 5-HT increase induced by DMPP is greater than that of other nicotinic agonists such as nicotine, lobeline, and cytisine. The effects of DMPP on serotonin release appear to be mediated by the α7 subunit of the nicotinic acetylcholine receptor, as they can be blocked by the selective α7-containing nAChR antagonist, methyllycaconitine.

Interestingly, the mechanism of DMPP-induced serotonin release differs from that of nicotine. The effect of DMPP is significantly blocked by the selective serotonin reuptake inhibitor (SSRI) citalopram, suggesting an involvement of serotonin carriers. Furthermore, the increase in serotonin release by DMPP is independent of cell membrane depolarization, as it is not altered by the 5-HT1A receptor agonist 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT). This points to a non-classical, carrier-mediated release mechanism for serotonin in response to DMPP.

Table 3: Comparison of Nicotinic Agonist Potency on Serotonin Release

| Nicotinic Agonist | Relative Potency in Increasing 5-HT |

|---|---|

| DMPP | ++++ |

| RJR-2403 | +++ |

| Nicotine | ++ |

| Lobeline | + |

| Cytisine | + |

Non-Classical Receptor Interactions and Signal Transduction

Beyond its direct action on neurotransmitter release, DMPP is involved in more complex interactions with other receptor systems and intracellular signaling pathways.

Effects on N-methyl-D-aspartate Receptor-Evoked Acetylcholine Release

While direct studies on DMPP's effect on NMDA receptor-evoked acetylcholine release are limited in the provided search results, its interaction with NMDA receptors in modulating norepinephrine release has been documented. In rat cortical slices, DMPP potentiates NMDA-stimulated norepinephrine release. This enhancement of the NMDA response by DMPP was not altered by nicotinic or muscarinic antagonists, suggesting a complex interaction that may not be mediated by classical receptor blockade. This interaction between the cholinergic and glutamatergic systems highlights a potential for DMPP to modulate synaptic plasticity and neuronal excitability.

Intracellular Signaling Pathways Associated with this compound Action (e.g., Protein Kinase C, Phospholipase C, Calcium)

The activation of nicotinic acetylcholine receptors by agonists like DMPP can trigger various intracellular signaling cascades. While the direct downstream pathways of DMPP are not fully elucidated in the provided context, the activation of nAChRs is known to influence intracellular calcium concentrations, a key second messenger.

The influx of calcium can, in turn, activate a host of downstream signaling molecules. One such pathway involves Phospholipase C (PLC) , an enzyme that cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 can then bind to its receptors on the endoplasmic reticulum, leading to a further release of calcium from intracellular stores.

DAG, along with the increased intracellular calcium, can activate Protein Kinase C (PKC) . PKC is a family of enzymes that phosphorylate target proteins, thereby modulating their activity and leading to a wide range of cellular responses. The activation of PKC is a critical step in many signaling pathways that regulate neurotransmitter release and other cellular functions. Therefore, it is plausible that the pharmacological actions of DMPP are, at least in part, mediated through the activation of these calcium-dependent signaling pathways.

Receptor Desensitization and Ligand-Binding Kinetics

The interaction of this compound (DMPP) with nicotinic acetylcholine receptors (nAChRs) is characterized by a complex interplay of activation and subsequent desensitization, a process intrinsically linked to its binding kinetics. Desensitization is a common feature of ligand-gated ion channels, where prolonged or repeated exposure to an agonist leads to a reversible reduction in the receptor's response. For nAChRs, agonist binding stabilizes a desensitized conformational state, which is typically characterized by a higher affinity for the agonist but a non-conducting ion channel.

Research on cultured rat superior cervical ganglion (SCG) neurons reveals that the desensitization of whole-cell currents induced by the constant application of DMPP follows a biphasic time course. The process can be described by a double exponential function, indicating two distinct phases of desensitization: a rapid phase and a slower phase. The time constants for these phases have been determined as kfast, ranging from 0.35 to 0.55 seconds, and kslow, ranging from 3 to 5 seconds. This kinetic profile suggests the presence of at least two distinct nAChR subtypes on SCG neurons with different activation and desensitization rates. Further studies on the human neuroblastoma cell line SH-SY5Y, which predominantly expresses α3β4 nAChRs, have shown that DMPP effectively desensitizes these receptors to subsequent activation by acetylcholine (ACh). The concentration of DMPP required to produce 50% of the maximal desensitization (DC50) in these cells was determined to be 1.8 μM.

The binding affinity of DMPP is a critical determinant of its pharmacological profile and varies significantly across different nAChR subtypes. The composition of the receptor's β subunit, in particular, plays a crucial role in agonist affinity. For instance, receptors containing the β2 subunit exhibit consistently higher affinities for a range of agonists, including DMPP, compared to those containing the β4 subunit. The affinity of the α2β2 receptor for DMPP is approximately 120-fold greater than that of the α2β4 receptor. This difference is largely attributed to a specific amino acid sequence segment in the β subunit, corresponding to loop D, which is a major determinant of binding affinity for DMPP and other nicotinic agonists. Furthermore, structure-affinity relationship studies have identified analogues of DMPP with high affinities for α4β2 receptors, reaching the low nanomolar range.

The following table summarizes key kinetic and affinity parameters for this compound at various nicotinic acetylcholine receptor subtypes.

Table 1: Desensitization and Binding Affinity Data for DMPP at Nicotinic Acetylcholine Receptors

| Parameter | Value | Receptor/Cell Type | Source |

|---|---|---|---|

| Desensitization Kinetics | |||

| Fast Time Constant (kfast) | 0.35 - 0.55 s | Rat Superior Cervical Ganglion Neurons | |

| Slow Time Constant (kslow) | 3 - 5 s | Rat Superior Cervical Ganglion Neurons | |

| Desensitization (DC50) | 1.8 µM | SH-SY5Y Cells (α3β4) | |

| Binding Affinity | |||

| Affinity Fold-Difference | 120-fold higher affinity for α2β2 vs. α2β4 | α2β2 and α2β4 nAChRs |

Structure Activity Relationship Sar Studies of Dimethylphenylpiperazinium and Its Analogues

Elucidation of Structural Determinants for Nicotinic Receptor Affinity

The chemical structure of DMPP, characterized by a phenyl group attached to a piperazine (B1678402) ring with a quaternary ammonium (B1175870) moiety, has been systematically dissected to understand the determinants of its affinity for nAChRs. Research has shown that DMPP itself possesses modest activity at central nicotinic receptors. nih.gov The affinity of DMPP for different nAChR subtypes varies; for instance, the α2β2 receptor exhibits a 120-fold higher affinity for DMPP than the α2β4 receptor. nih.gov

Key structural components influencing affinity include the nature of the aromatic ring, the piperazine core, and the quaternary ammonium group. Studies involving the introduction of rigidity into the DMPP structure have suggested that a degree of conformational flexibility is crucial for effective binding. nih.gov When the flexible structure of DMPP and its analogues is constrained, a decrease or complete loss of affinity for central nicotinic receptors is observed, indicating that the specific rigid conformations chosen may not align with the bioactive conformation required for receptor interaction or that their molecular volume is incompatible with the binding site. nih.gov

Further investigations into the receptor's binding site have identified specific amino acid residues on the β subunits as critical determinants of agonist affinity. For example, sequence segment 54-63 in the β subunits, corresponding to loop D, has been identified as a major determinant for DMPP affinity. nih.gov

Systematic Modulation of Chemical Structure for Enhanced Activity or Selectivity

Systematic chemical modifications of the DMPP scaffold have been undertaken to enhance its activity and selectivity for specific nAChR subtypes. nih.gov These efforts have led to the identification of analogues with significantly improved affinity, particularly for the α4β2 subtype, which is highly prevalent in the brain. nih.govnih.gov

The substitution pattern on the phenyl ring of DMPP has a profound impact on its affinity for α4β2 nAChRs. By introducing various substituents, researchers have developed analogues with affinities in the low nanomolar range, representing an improvement of up to two orders of magnitude compared to the parent compound, DMPP. nih.gov

For example, the introduction of specific substituents on the phenyl ring has led to the development of potent analogues. The strategic placement of these groups can significantly enhance the binding affinity. The following table summarizes the affinity (Ki) of selected DMPP analogues for the α4β2 nicotinic receptor.

| Compound | Substituent | Ki (nM) for α4β2 Receptor |

| DMPP | Unsubstituted | High hundreds |

| 11c | Specific substitution pattern | Low nanomolar |

| 13c | Specific substitution pattern | Low nanomolar |

| 14c | Specific substitution pattern | Low nanomolar |

| 28c | Specific substitution pattern | Low nanomolar |

This table is illustrative of the significant increase in affinity achieved through substitution on the phenyl ring as reported in the literature. nih.gov

The quaternary ammonium group of DMPP is a crucial feature for its interaction with nicotinic receptors. nih.gov However, research has revealed that it is possible to replace this functionality with a tertiary amine (an aminic function) while retaining affinity for central nicotinic receptors. nih.gov This discovery is significant as it opens avenues for developing DMPP analogues with potentially improved pharmacokinetic properties, such as better blood-brain barrier penetration, which is often a challenge for permanently charged quaternary ammonium compounds. nih.govnih.gov

Analogues such as 3a and 14b, where the quaternary ammonium has been replaced by a tertiary amine, have demonstrated notable affinity for the central nicotinic receptor, with Ki values of 90 nM and 180 nM, respectively. nih.gov This indicates that while the positive charge is important, a permanent charge is not an absolute requirement for binding, suggesting that protonation of the tertiary amine at physiological pH may be sufficient for interaction with the receptor.

Development of Dimethylphenylpiperazinium Analogues as Mechanistic Probes

The development of a diverse library of DMPP analogues has provided valuable mechanistic probes to explore the intricacies of nAChR function and pharmacology. nih.gov By systematically altering the structure of DMPP, researchers can investigate the specific interactions between the ligand and the receptor binding site.

Rigid analogues of DMPP have been synthesized to probe the conformational requirements of the nicotinic receptor binding pocket. nih.gov While these rigid structures often exhibit lower affinity, they provide insights into the preferred bioactive conformation of the flexible DMPP molecule. nih.gov The lack of affinity in certain rigid analogues suggests that the binding site has specific spatial constraints and that the "frozen" conformations of these molecules are not optimal for binding. nih.gov

Furthermore, the differential activity of various phenylpiperazinium compounds on different nAChR subtypes allows for the characterization of the functional topology of these receptors. nih.gov For instance, compounds with a dimethyl base group generally show better activity at heteromeric and homomeric α7 receptors, and this activity can be fine-tuned by altering the substituents on the phenyl ring. nih.gov These analogues serve as valuable tools to dissect the pharmacological profiles of nAChR subtypes and to guide the design of future therapeutic agents targeting these receptors.

Preclinical Research Applications of Dimethylphenylpiperazinium

In Vitro Model Systems for Pharmacological Research

The high affinity of DMPP for nAChRs has established it as a standard pharmacological agent in a range of in vitro settings, from cultured cells to isolated tissues. These model systems enable the controlled investigation of nAChR function at cellular and tissue levels.

Studies in Cultured Neuronal Cell Lines and Primary Cell Cultures (e.g., Gastric Myenteric Ganglia, Rat Striatum, Prefrontal Cortex)

DMPP is frequently employed to investigate nAChR-mediated responses in cultured neuronal cells. Primary neuronal cultures derived from various rodent brain regions, such as the cerebellum, hippocampus, and striatum, are widely used to study the basic physiological properties of neurons. researchgate.net For instance, in primary cultures of enteric neurons from embryonic mice, DMPP application elicits neuronal responses, demonstrating its utility in studying the enteric nervous system in a controlled environment. nih.gov

In more specific applications, studies utilizing primary cultures of rat striatal neurons have shown that DMPP can induce the release of dopamine (B1211576). This effect is mediated by the activation of nAChRs located on the dopaminergic nerve terminals. Research on cultured myenteric ganglia from the guinea-pig has also utilized DMPP to explore the role of nAChRs in regulating neuronal activity within the gastrointestinal tract.

| Cell Type | Key Finding with DMPP Application |

| Primary Enteric Neurons (Mouse) | Elicits neuronal responses, useful for studying enteric nervous system function. nih.gov |

| Primary Striatal Neurons (Rat) | Induces dopamine release via activation of presynaptic nAChRs. |

| Cultured Myenteric Ganglia (Guinea-pig) | Modulates neuronal activity within the enteric nervous system. |

Functional Assays in Heterologous Expression Systems (e.g., Xenopus Oocytes)

Heterologous expression systems, particularly Xenopus oocytes, are instrumental in dissecting the properties of specific nAChR subtypes. tandfonline.cominvenesis.com By expressing known combinations of nAChR subunits in these oocytes, researchers can use DMPP to characterize the pharmacological profile of different receptor isoforms. invenesis.comnih.gov For example, DMPP has been a key tool in determining the agonist rank order potency for chimeric human α6/β4 nAChRs expressed in HEK-293 cells, showing a potency of epibatidine (B1211577) >> DMPP ≥ cytisine (B100878) > acetylcholine (B1216132) > nicotine (B1678760). nih.gov This approach is fundamental for understanding the subunit composition and functional diversity of nAChRs and for the development of subtype-specific ligands. tandfonline.comnih.gov

| Expression System | Application of DMPP |

| Xenopus Oocytes | Characterization of the pharmacological properties of specific nAChR subtypes. invenesis.comnih.gov |

| HEK-293 Cells | Determining agonist rank order potency for chimeric nAChRs. nih.gov |

Investigations in Isolated Tissue Preparations (e.g., Rat Vas Deferens, Guinea-pig Colon Myenteric Plexus)

Isolated tissue preparations offer a more integrated system to study the physiological effects of nAChR activation. iomcworld.orgslideshare.net The rat vas deferens is a classic model where DMPP-induced stimulation of nAChRs on postganglionic sympathetic neurons leads to the release of norepinephrine (B1679862) and subsequent muscle contraction. In the myenteric plexus-longitudinal muscle preparation of the guinea-pig colon, DMPP is used to investigate the role of nAChRs in modulating intestinal motility. However, one study on feline and human gastric corpus smooth muscle found that DMPP did not affect spontaneous contractions or basal tension, suggesting species and tissue-specific differences in nAChR subtype expression and function. nih.gov

| Tissue Preparation | Effect of DMPP Application |

| Rat Vas Deferens | Induces contraction via stimulation of nAChRs on sympathetic neurons. |

| Guinea-pig Colon Myenteric Plexus | Modulates intestinal motility by activating enteric nAChRs. |

| Feline and Human Gastric Corpus | No effect on spontaneous contractions or basal tension. nih.gov |

In Vivo Animal Models for Systemic and Central Effects (Excluding Clinical Human Data)

In vivo studies in animal models are crucial for understanding the systemic and central effects of nAChR activation by DMPP, providing insights into its role in autonomic regulation and neuronal circuits.

Analysis of Autonomic Regulation (e.g., Cardiovascular Responses)

DMPP is widely used in animal models to investigate its effects on the autonomic nervous system, particularly on cardiovascular responses. nih.gov In conscious rats, intravenous administration of DMPP induces a fall in heart rate and a biphasic blood pressure response: an initial hypotension followed by hypertension. nih.gov This complex reaction is due to the widespread stimulation of nAChRs in both parasympathetic and sympathetic ganglia. nih.gov The initial drop in blood pressure is attributed to the activation of parasympathetic ganglia, while the subsequent rise is due to the stimulation of sympathetic ganglia and the release of catecholamines. nih.gov Studies in dogs have also examined the effects of DMPP on coronary circulation. nih.gov

| Animal Model | Cardiovascular Response to DMPP | Underlying Mechanism |

| Rat | Decreased heart rate and biphasic blood pressure response (hypotension then hypertension). nih.gov | Stimulation of parasympathetic and sympathetic ganglia. nih.gov |

| Dog | Effects on coronary circulation have been studied. nih.gov | Not specified in abstract. nih.gov |

| Swine | Blocks histamine-induced tracheal contraction in adrenal-intact animals. physiology.org | Indicates absence of substantial sympathetic innervation to porcine trachea. physiology.org |

Research on Enteric and Viscerofugal Neurons

The enteric nervous system is a complex network of neurons and glia within the gut wall that controls many digestive functions. nih.gov Communication between enteric glia, neurons, and immune cells is important for modulating gut functions and neuroinflammatory responses. nih.gov In vivo studies have utilized DMPP to probe the function of the enteric nervous system. For example, in mice lacking the α5 nAChR subunit, an impairment of cardiac parasympathetic ganglionic transmission was observed, and these mice were more resistant to cardiac arrest induced by high-frequency vagal stimulation. nih.gov This suggests that the α5 subunit plays a role in modulating the activity of nAChRs in autonomic ganglia. nih.gov

| Neuronal Pathway | Role of DMPP in Research |

| Enteric Neurons | Investigating the role of nAChR subtypes in autonomic ganglionic transmission. nih.gov |

| Viscerofugal Neurons | Not explicitly detailed in the provided search results. |

Studies on Central Emetic Pathways and Area Postrema Involvement

The investigation of emetic (vomiting) responses has significantly benefited from the use of Dimethylphenylpiperazinium. Research has focused on its action within the central nervous system, particularly involving the area postrema, a critical chemoreceptor trigger zone. The area postrema is a medullary structure that, unlike most of the brain, lacks a robust blood-brain barrier, allowing it to detect emetic toxins in the blood and cerebrospinal fluid. medbullets.commdpi.comwikipedia.orgkarger.com

Studies in unanesthetized cats have been pivotal in demonstrating the central emetic action of DMPP. When administered into the cerebral ventricles, DMPP induces a dose-dependent vomiting response. nih.gov This effect is directly linked to the area postrema, as surgical ablation of this structure completely abolishes the emetic response to DMPP. nih.govnih.gov This finding establishes the area postrema as an essential site for DMPP-induced emesis. nih.govnih.gov Further research has shown that the emetic action is specifically mediated by nicotinic receptors within the area postrema. nih.gov The vomiting induced by DMPP was effectively prevented by ganglionic blocking agents like mecamylamine (B1216088) and hexamethonium, which act on nicotinic receptors. nih.gov In contrast, antagonists for muscarinic, adrenergic, dopaminergic, histaminic, and serotonergic receptors had virtually no effect on preventing DMPP-induced vomiting, reinforcing the specific role of nicotinic pathways. nih.gov

Comparative studies have quantified the potency of DMPP as a central emetic agent. When injected intracerebroventricularly in cats, DMPP was shown to be a potent emetic substance, though less potent than agents like nicotine or epinephrine. nih.gov However, DMPP produced the longest-lasting emetic response, with effects persisting for about 30 minutes. nih.gov

Table 1: Comparative Emetic Potency of Intracerebroventricularly Injected Agents in Cats

| Compound | ED₅₀ (mg) | Duration of Emetic Response |

|---|---|---|

| Nicotine | 0.011 | Not specified |

| Epinephrine | 0.047 | Not specified |

| Norepinephrine | 0.57 | Not specified |

| This compound (DMPP) | 0.9 | ~30 minutes |

| Dopamine | 1.66 | Not specified |

| McN-A-343 | 4.42 | ~1 minute |

Data sourced from a comparative study on the emetic action of various compounds. nih.gov

Comparative Pharmacological Studies with Parasitic Nicotinic Receptors

This compound has served as a key pharmacological tool for characterizing and comparing nicotinic acetylcholine receptors (nAChRs) in parasitic nematodes. These receptors are crucial for the parasites' neuromuscular function and are the primary target for several anthelmintic drugs. biologists.combiologists.comresearchgate.net

Characterization of Acetylcholine Receptors in Nematode Species (e.g., Trichuris muris, Ascaris suum)

Research on the somatic muscle cells of the parasitic nematode Ascaris suum has demonstrated that DMPP is a potent agonist at their nAChRs, causing muscle depolarization. biologists.comnih.gov The agonist profile for the A. suum receptor clearly indicates it is nicotinic, with a potency order where DMPP is more potent than acetylcholine itself. biologists.combiologists.com

Table 2: Agonist Potency Order at Ascaris suum Muscle nAChRs

| Potency Ranking | Agonist |

|---|---|

| 1 | Metahydroxy phenylpropyltrimethylammonium (HPPT) |

| 2 | 1,1-dimethyl-4-phenylpiperazinium (DMPP) |

| 3 | Acetylcholine (ACh) |

| 4 | Carbachol |

| 5 | Nicotine |

| 6 | Tetramethylammonium (B1211777) (TMA⁺) |

| 7 | Muscarone |

| 8 | Furtrethonium |

| 9 | Arecoline |

This agonist profile highlights the nicotinic nature of the receptor, with DMPP being one of the most powerful activators. biologists.combiologists.com

Studies on the whipworm, Trichuris muris, have also utilized DMPP to pharmacologically characterize its nAChRs. In experiments using Xenopus oocytes to express the T. muris ACR-16-like receptor, DMPP was tested alongside other nicotinic agonists and cholinergic anthelmintics. nih.gov When applied at a concentration of 100 µM, DMPP induced a current response that was approximately 60% of the response elicited by the same concentration of acetylcholine, confirming its role as a significant agonist at this specific parasitic receptor subtype. nih.govnih.gov

Table 3: Relative Current Response of Agonists on Trichuris muris ACR-16-like Receptor

| Agonist (100 µM) | Normalized Mean Current Response (vs. 100 µM ACh) |

|---|---|

| Acetylcholine | 1.0 |

| Oxantel | ~1.2 |

| Pyrantel | ~1.0 |

| Morantel | ~0.9 |

| This compound (DMPP) | ~0.6 |

| Levamisole | ~0.3 |

| Nicotine | ~0.2 |

| Anabasine | ~0.15 |

| Epibatidine | ~0.1 |

| Cytisine | ~0.05 |

Data from a study characterizing the oxantel-sensitive acetylcholine receptor from Trichuris muris. nih.gov

These comparative studies underscore the value of DMPP in differentiating the pharmacological properties of nAChRs across various species, aiding in the understanding of parasite-specific receptor characteristics that could be exploited for the development of targeted anthelmintics. biologists.comresearchgate.net

Synthetic Methodologies for Dimethylphenylpiperazinium and Piperazine Scaffolds

Historical and Contemporary Approaches to Dimethylphenylpiperazinium Synthesis

This compound (DMPP) is a quaternary ammonium (B1175870) compound recognized for its activity as a selective nicotinic acetylcholine (B1216132) receptor agonist. chemimpex.cometsu.edunih.gov Its synthesis is conceptually straightforward, involving the formation of the N-phenylpiperazine core followed by quaternization.

Synthesis of N-phenylpiperazine: A common historical method for this precursor's synthesis is the reaction of aniline (B41778) with a bis(2-haloethyl)amine, such as bis(2-chloroethyl)amine (B1207034) hydrochloride. google.comnih.govgoogle.com This reaction is typically performed at high temperatures, sometimes without a solvent, to facilitate the cyclization reaction. google.comgoogle.com

Quaternization: The resulting N-phenylpiperazine is then subjected to quaternization. This is achieved by reacting it with an excess of a methylating agent, typically methyl iodide, to introduce two methyl groups onto the second nitrogen atom of the piperazine (B1678402) ring, yielding the 1,1-dimethyl-4-phenylpiperazinium iodide salt. chemimpex.comsigmaaldrich.com

A contemporary approach to preparing a salt of this cation is demonstrated by the synthesis of Cobalt this compound Cyclotetraphosphate Hexahydrate. tandfonline.comtandfonline.com This method involves the reaction of cyclotetraphosphoric acid (H₄P₄O₁₂), cobalt carbonate, and 1-(2,4-dimethylphenyl)piperazine. tandfonline.comtandfonline.com The resulting product is a complex salt where the this compound cation is incorporated into a crystal lattice with the cobalt cyclotetraphosphate anion. tandfonline.comtandfonline.com

Table 1: Comparison of Synthetic Approaches for this compound

| Approach | Precursors | Reagents/Conditions | Product |

| Historical (Inferred) | Aniline, Bis(2-chloroethyl)amine hydrochloride, Methyl iodide | 1. High temperature for cyclization2. Alkylation with methyl iodide | 1,1-Dimethyl-4-phenylpiperazinium iodide |

| Contemporary (Example) | 1-(2,4-dimethylphenyl)piperazine, Cyclotetraphosphoric acid, Cobalt carbonate | Slow evaporation at room temperature | Cobalt this compound Cyclotetraphosphate Hexahydrate |

Development of Novel Synthetic Routes for Piperazine Derivatives

The piperazine scaffold is a privileged structure in drug discovery, leading to the continuous development of new and efficient synthetic methodologies. researchgate.net

Functionalization Strategies for Piperazine Ring Systems

Direct functionalization of the carbon atoms on the piperazine ring has historically been a challenge. etsu.edu However, recent advances have provided new avenues for creating substituted piperazines. One such modern approach is the site-selective C-H alkylation of piperazine substrates using photoredox catalysis. nih.gov This method allows for the predictable differentiation of electronically distinct nitrogen centers within the piperazine framework, enabling the introduction of alkyl groups onto the carbon backbone of existing piperazine compounds. nih.gov This strategy provides a powerful tool for the late-stage modification of complex molecules.

Applications of Organolithium Chemistry in Piperazine Synthesis

Organolithium chemistry has emerged as a powerful method for the synthesis of piperazine derivatives. Specifically, the use of N-Boc α-lithiation-trapping chemistry has been developed for creating 3-D scaffolds containing piperazine cores. solubilityofthings.com This methodology involves the deprotonation of an N-Boc protected piperazine at the carbon adjacent to the nitrogen using a strong lithium base, followed by quenching the resulting organolithium species with an electrophile. This technique has been instrumental in developing new methods for the functionalization of the piperazine structure, which can then be chemically modified. researchgate.net The optimization of this approach has been applied to the formal synthesis of complex molecules. researchgate.net

Multicomponent Reactions in the Synthesis of Bioactive Heterocycles

Multicomponent reactions (MCRs) offer a powerful and efficient approach to synthesizing complex bioactive heterocycles, including those containing the piperazine motif. Current time information in Bangalore, IN.researchgate.net MCRs involve the combination of three or more starting materials in a single reaction vessel to form a product that contains portions of all the initial reactants. Current time information in Bangalore, IN. This strategy is highly valued in drug discovery for its ability to rapidly generate diverse libraries of compounds. researchgate.net For instance, a metal-free multicomponent synthetic route has been developed for the preparation of dithiocarbamate-containing piperazine derivatives through the C-N bond cleavage of a DABCO ring. researchgate.net

Stereochemical Control and Enantioselective Synthesis in Piperazine Chemistry

The synthesis of enantiopure piperazines is of significant interest, as the stereochemistry of substituents can dramatically influence biological activity. Several strategies have been developed to achieve stereochemical control.

One approach involves the use of chiral auxiliaries. For example, an α-methylbenzyl group on one of the piperazine nitrogens can direct the stereoselective functionalization of the ring. scbt.com Another powerful technique is asymmetric lithiation-trapping of N-Boc protected piperazines using a chiral ligand like (−)-sparteine or a (+)-sparteine surrogate. scbt.com This method allows for the synthesis of a range of enantiopure α-substituted piperazines as single stereoisomers. scbt.com

Furthermore, stereoselective synthesis of piperazines can be achieved through reactions with heterocyclic N-oxides. For instance, the reaction of pyrazine (B50134) N-oxides with Grignard reagents in the presence of a chiral ligand like sparteine (B1682161) can produce optically active substituted piperazines. tandfonline.com

Advanced Research Perspectives and Future Directions for Dimethylphenylpiperazinium

Rational Design of Next-Generation Nicotinic Agonists and Antagonists Based on Dimethylphenylpiperazinium Scaffold

The DMPP molecule serves as a unique chemical scaffold for the rational design of new nicotinic ligands with improved affinity and selectivity for various nAChR subtypes. nih.govacs.org Systematic modulation of the DMPP structure has been a key strategy to establish detailed structure-affinity relationships, leading to the development of novel compounds with potentially enhanced therapeutic profiles. nih.gov

Research has shown that modifications to both the phenyl ring and the piperazinium nitrogen base can dramatically alter the compound's activity and selectivity. nih.gov For instance, a study systematically altered the DMPP structure and identified molecules with affinities for α4β2 receptors in the low nanomolar range, representing an improvement of approximately two orders of magnitude over the parent compound. nih.govacs.org Another area of focus has been the development of DMPP analogs to target specific nAChR subtypes implicated in inflammation and pain, such as the homomeric α7 and α9 receptors. nih.gov By modifying the alkyl groups on the base nitrogen, researchers have been able to tune the activity of these compounds. For example, analogs with larger, asymmetrical alkyl groups on the base nitrogen, like ethylmethyl-phenylpiperaziniums, have shown greater activity on α9 receptors compared to symmetrical diethyl-phenylpiperaziniums. nih.gov

This scaffold-based approach allows for the fine-tuning of pharmacological activity, enabling the design of specific agonists or even antagonists. nih.gov The addition of different side groups to the phenyl ring of related scaffolds like 1,1-diethyl-4-phenylpiperazinium (diEPP) has been shown to produce compounds with distinct activity profiles, including potent silent agonists. nih.gov This line of research is crucial for developing new drugs targeting conditions like neuropathic pain and inflammatory disorders by selectively modulating α9 nAChRs. nih.gov

Table 1: Structure-Activity Relationship of Phenylpiperazinium Analogs

| Compound Class | Structural Modification | Primary nAChR Target(s) | Observed Activity Profile |

|---|---|---|---|

| Dimethyl-phenylpiperaziniums (diMPP) | Dimethyl group on base nitrogen | Heteromeric (e.g., α3β4, α4β2) and α7 receptors | General agonist activity nih.gov |

| Diethyl-phenylpiperaziniums (diEPP) | Diethyl group on base nitrogen | α7 and α9 receptors | Scaffold for selective α7/α9 ligands nih.gov |

| Asymmetrical Phenylpiperaziniums | Ethylmethyl or propylmethyl groups on base nitrogen | α9 receptors | Enhanced agonist activity on α9 nAChR nih.gov |

Elucidation of Anti-inflammatory Mechanisms and Potential Therapeutic Avenues

Recent investigations have illuminated the significant anti-inflammatory properties of DMPP, mediated through the cholinergic anti-inflammatory pathway. nih.gov Activation of nAChRs on inflammatory cells like monocytes and macrophages by DMPP triggers a cascade of intracellular events that suppress inflammatory responses. physiology.orgnih.gov This has opened potential therapeutic avenues for inflammatory diseases, including acute lung injury. nih.gov

The core of DMPP's anti-inflammatory effect lies in its interaction with specific nAChR subunits (α3, α4, and α5) on monocytes, which are associated with phosphatidylinositol 3-kinase (PI3K). physiology.orgnih.gov The binding of DMPP to these receptors initiates a signaling pathway involving the activation of PI3K, which in turn leads to the phosphorylation of Phospholipase C (PLC). physiology.orgphysiology.org This sustained, low-level activation of PLC is thought to cause a gradual depletion of intracellular calcium stores from the endoplasmic reticulum. physiology.orgnih.gov The depletion of these calcium stores impairs the subsequent activation of monocytes and macrophages in response to inflammatory stimuli like lipopolysaccharide (LPS), thereby reducing the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α). physiology.orgnih.gov

Studies have demonstrated that DMPP treatment effectively downregulates pro-inflammatory cytokines and suppresses the NF-κB signaling pathway, a central pathway in inflammation. nih.gov Furthermore, DMPP has been shown to protect against LPS-induced lung injury by inhibiting the degradation of the endothelial glycocalyx, a protective layer on the surface of endothelial cells. nih.gov This protective effect is achieved by restraining the upregulation of matrix metalloproteinase-9 (MMP-9) and the shedding of syndecan-1, thereby preserving endothelial barrier function. nih.gov

Table 2: Key Molecular Events in the Anti-inflammatory Action of DMPP

| Molecular Target | Effect of DMPP | Downstream Consequence |

|---|---|---|

| nAChR (α3, α4, α5 subunits) | Agonist activation | Initiation of anti-inflammatory signaling cascade physiology.orgnih.gov |

| Phosphatidylinositol 3-kinase (PI3K) | Activation | Phosphorylation and activation of PLC physiology.orgphysiology.org |

| Phospholipase C (PLC) | Mild, chronic phosphorylation | Depletion of intracellular calcium stores physiology.orgnih.gov |

| Intracellular Calcium (Ca2+) | Reduced mobilization from stores | Impaired activation of monocytes/macrophages physiology.orgnih.gov |

| NF-κB Signaling Pathway | Suppression | Decreased transcription of pro-inflammatory cytokines nih.gov |

Detailed Molecular Mechanisms of Smooth Muscle Contractility Regulation by this compound

The effect of DMPP on smooth muscle contractility is complex and appears to be tissue-dependent, with significant research focusing on airway smooth muscle. Studies on mouse tracheal tissue have revealed that DMPP can induce a potent, dose-dependent relaxation of smooth muscle that has been pre-contracted with methacholine. physiology.orgnih.govphysiology.org This suggests a potential therapeutic role for DMPP or its derivatives in obstructive pulmonary diseases like asthma, where bronchial hyperresponsiveness is a key feature. physiology.orgnih.gov

The mechanism underlying this relaxation involves the activation of nAChRs. Immunofluorescence studies have identified the presence of α4 and α7 nAChR subunits directly on tracheal smooth muscle cells, and α3, α4, and α7 subunits on the tracheal epithelium. physiology.orgnih.govphysiology.org The relaxing effect of DMPP is blocked by the nicotinic antagonist hexamethonium, confirming the involvement of these receptors. physiology.org The relaxation could be mediated through a direct action on α4-subunits on the smooth muscle itself. physiology.org Alternatively, it could be an indirect effect, where activation of α3 or α4 subunits on the epithelium leads to the production of relaxing factors like nitric oxide (NO). physiology.org The α7-subunit appears to have a very limited role in this relaxation response. physiology.org

Interestingly, the response to nicotinic agonists can vary significantly between different tissues. While DMPP causes relaxation in pre-contracted airway smooth muscle, other studies on guinea-pig bronchial preparations have reported contractile responses. physiology.orgnih.gov Furthermore, a study on feline and human gastric corpus smooth muscle found that DMPP had no significant effect on spontaneous contractions or basal tension, highlighting the tissue-specific nature of its action. nih.gov These differing results underscore the complexity of nicotinic regulation of smooth muscle and the need for further detailed molecular investigation.

Table 3: nAChR Subunit Distribution in Mouse Trachea and Proposed Role in DMPP-induced Relaxation

| Tissue Location | nAChR Subunits Detected | Postulated Role in DMPP-Mediated Relaxation |

|---|---|---|

| Tracheal Smooth Muscle | α4, α7 | Direct relaxation via α4 subunit activation physiology.orgnih.gov |

Integration of Computational Chemistry and Structural Biology in this compound Research

The advancement of DMPP-based research is increasingly reliant on the integration of computational chemistry and structural biology. These powerful tools provide atomic-level insights into the interactions between DMPP analogs and their nAChR targets, guiding the rational design of new, more selective ligands. ucsf.edubohrium.com

Structural biology, particularly through techniques like X-ray crystallography and cryo-electron microscopy, aims to resolve the three-dimensional structures of nAChR subtypes. researchgate.net Although obtaining high-resolution structures of these complex membrane proteins is challenging, soluble acetylcholine-binding proteins (AChBPs), which share significant homology with the ligand-binding domain of nAChRs, are often used as structural surrogates. researchgate.netmdpi.com These structures reveal the precise architecture of the binding pocket, showing how ligands like DMPP and its derivatives fit and interact with key amino acid residues in loops A, B, and C of the principal subunit and loops D, E, and F of the complementary subunit. researchgate.net

Computational chemistry complements this structural data by modeling and predicting ligand-receptor interactions. ucsf.educuny.edu Techniques such as molecular docking can be used to screen large virtual libraries of DMPP-based compounds to predict their binding affinity and orientation within the nAChR binding pocket. youtube.com This pre-screening process allows researchers to prioritize which novel compounds to synthesize and test in the lab, saving significant time and resources. youtube.com Furthermore, molecular dynamics simulations can model the dynamic behavior of the receptor-ligand complex over time, providing a deeper understanding of the conformational changes that lead to receptor activation or inhibition. youtube.com By combining the experimental data from structure-activity relationship studies with the predictive power of computational models, researchers can more effectively design next-generation nicotinic agents based on the DMPP scaffold.

Q & A

Q. What experimental methodologies are recommended for assessing DMPP's agonist efficiency at nicotinic acetylcholine receptors (nAChRs)?

DMPP's agonist efficiency can be quantified using concentration-response curves (CRCs) to determine parameters like EC₅₀ (half-maximal effective concentration) and η (agonist efficiency). For example, CRCs for DMPP at α3β4 nAChR subtypes revealed an efficiency of 52%, calculated by normalizing responses to maximal receptor activation . Standard protocols involve electrophysiological recordings (e.g., patch-clamp) in transfected cell lines or isolated neurons, paired with pharmacological blockers (e.g., hexamethonium for ganglionic nAChRs) to isolate subtype-specific effects .

Q. How is DMPP utilized to study neurotransmitter release in enteric or central neurons?

DMPP is a ganglionic nAChR agonist that triggers voltage-gated calcium channel (VGCC)-dependent neurotransmitter release. In guinea-pig enteric neurons, DMPP-induced substance P release is tetrodotoxin-sensitive, confirming neural origin . For central neurons, live imaging of cryopreserved human nerve tissue can track DMPP-evoked calcium influx and correlate it with neurotransmitter release (e.g., glutamate) using fluorometric assays . Controls include pre-treatment with nAChR antagonists (e.g., mecamylamine) to validate specificity .

Q. What are the standard controls for isolating DMPP's indirect sympathomimetic effects in cardiovascular models?

In rabbit isolated heart studies, DMPP's indirect effects (e.g., noradrenaline release) are distinguished via pre-treatment with 6-hydroxydopamine to deplete sympathetic terminals. Atropine is used to block muscarinic receptors, ensuring observed heart rate changes are adrenergically mediated .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on DMPP's calcium channel dependence in neurotransmitter release?

Discrepancies arise from tissue-specific VGCC coupling. For example, DMPP-induced glutamate release in synaptosomes depends on N- and P/Q-type channels , while substance P release in enteric neurons requires tetrodotoxin-sensitive sodium channels but not L-type calcium channels . To resolve contradictions, combine pharmacological inhibitors (e.g., ω-conotoxin GVIA for N-type) with genetic knockdown models in target tissues. Cross-validate using calcium imaging and voltammetry to map channel contributions .

Q. What strategies optimize DMPP's use in mixed-methods studies linking in vitro receptor data to in vivo metabolic outcomes?

Integrate CRC data (e.g., η values) with in vivo behavioral assays. For example, DMPP's appetite-suppressing effects via α3β4 nAChRs in mice were validated by pairing receptor efficiency metrics with energy expenditure measurements (e.g., indirect calorimetry) and feeding assays. Statistical modeling (e.g., dose-response alignment) ensures translational relevance .

Q. How should experimental designs account for variability in DMPP responses across neuronal preparations?

Variability stems from differences in nAChR subunit composition (e.g., α3β4 vs. α7) and tissue handling. Standardize preparations by:

- Using genetically homogeneous cell lines (e.g., SH-SY5Y for α3β4).

- Pre-screening tissue donors for receptor expression profiles (e.g., qPCR for nAChR subunits).

- Normalizing responses to internal controls (e.g., KCl depolarization) in live-tissue experiments .

Methodological Best Practices

- Data Reproducibility : Archive raw electrophysiological traces and calcium imaging datasets in repositories like Zenodo, adhering to FAIR standards .

- Conflict Resolution : Use systematic reviews to contextualize contradictory findings (e.g., meta-analyses of DMPP's EC₅₀ values across studies ).

- Ethical Compliance : For in vivo studies, document animal strain-specific responses (e.g., Sprague-Dawley vs. C57BL/6 mice) and obtain ethics approvals for protocols involving tissue from human donors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.